methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate
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Overview
Description
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate is a complex organic compound that belongs to the class of benzo[b]dioxepin derivatives This compound is characterized by its unique structure, which includes a dioxepin ring fused to a benzene ring, a chlorinated benzoate moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxepin Ring: The dioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as dihydroxybenzene derivatives and epoxides under acidic or basic conditions.
Introduction of the Chlorinated Benzoate Moiety: The chlorinated benzoate group can be introduced via a nucleophilic substitution reaction using chlorobenzoic acid and suitable coupling agents like DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzene ring, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-bromobenzoate: Similar structure with a bromine atom instead of chlorine.
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-fluorobenzoate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-(2H,3H,4H-benzo[b]1,4-dioxepin-7-ylcarbonylamino)-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
methyl 4-chloro-2-(3,4-dihydro-2H-1,5-benzodioxepine-7-carbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-23-18(22)13-5-4-12(19)10-14(13)20-17(21)11-3-6-15-16(9-11)25-8-2-7-24-15/h3-6,9-10H,2,7-8H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIWDFTYNQVOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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